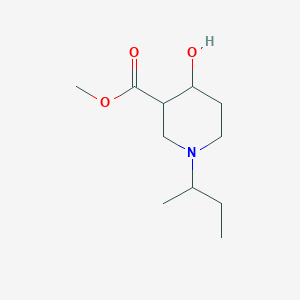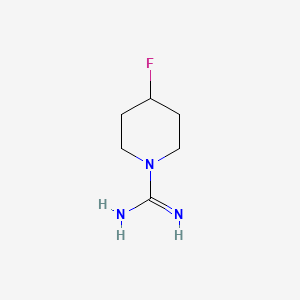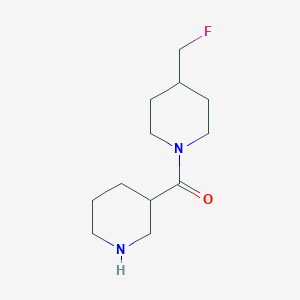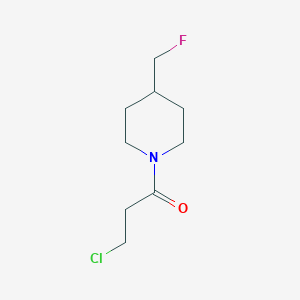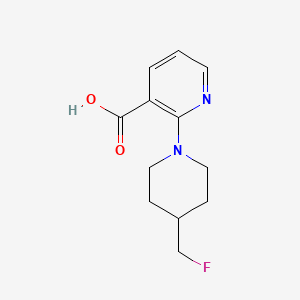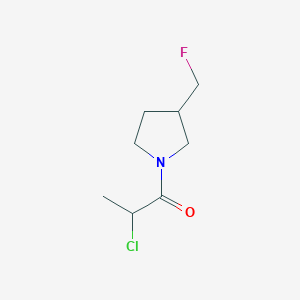
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Pyrrole and Pyrrolidine Derivatives in Biological Molecules
Pyrrole and its derivatives, including pyrrolidines, play crucial roles in biology, serving as the fundamental structural units for vital molecules like heme and chlorophyll. The aromatic character and extensive electron delocalization contribute to their stability and reactivity, making them valuable in synthetic chemistry for developing pharmaceuticals, conducting polymers, and more. These compounds are synthesized through various reactions, demonstrating their versatility in creating functionalized derivatives with applications in solvents, dyes, and as intermediates in further chemical syntheses (Anderson & Liu, 2000).
Antibacterial Applications
Research into pyrrolidinyl-pyridine analogues has highlighted their potential as antibacterial agents. For example, certain derivatives have been found to exhibit significant antibacterial activity, surpassing standard drugs like enoxacin in efficacy. These findings underline the promise of pyrrolidinyl-pyridine compounds in developing new antimicrobials, pointing to a broad application spectrum in pharmaceutical research (Egawa et al., 1984).
Melanin-Concentrating Hormone Receptor-1 Antagonists
Compounds based on the 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine structure have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). These derivatives show promise in treating obesity and related metabolic disorders, highlighting the therapeutic potential of fluoro-substituted pyrrolidinyl-pyridines in neuroscience and endocrinology (Huang et al., 2005).
Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with a tertiary amino group, including pyrrolidinyl derivatives, have shown activity as transdermal permeation enhancers. This application is particularly relevant in pharmaceutical formulations, where enhancing skin permeation of drugs can significantly improve therapeutic efficacy (Farsa et al., 2010).
Fluorous Ionic Liquids
The synthesis of fluorous ionic liquids incorporating pyrrolidinium and piperidinium, with perfluoroalkyl groups, represents a novel class of materials with potential applications in green chemistry and industrial processes. These substances combine the unique properties of ionic liquids with the low reactivity and high stability of fluorous compounds, making them suitable for a variety of chemical reactions and separations (Honda et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit pathways such as flt3-itd and bcr-abl .
Mode of Action
It is suggested that it may mediate apoptosis in cells by inhibiting flt3 and bcr-abl pathways and other potential targets .
Biochemical Pathways
It is suggested that it may affect the flt3-itd and bcr-abl pathways .
Pharmacokinetics
It is suggested that it has suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Propiedades
IUPAC Name |
6-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-5-8-3-4-14(7-8)10-2-1-9(12)6-13-10/h1-2,6,8H,3-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUUSJOVXLONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




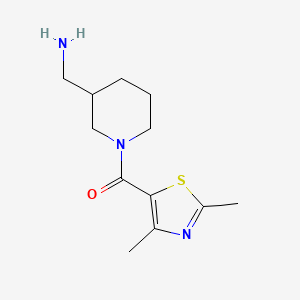
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide](/img/structure/B1476532.png)
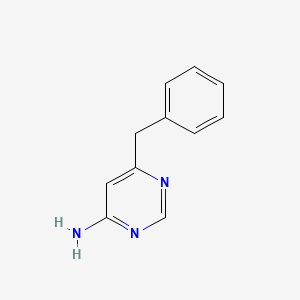
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
